(2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one (2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 556049-42-4
VCID: VC8279507
InChI: InChI=1S/C15H9BrCl2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-9-12(17)5-6-14(13)18/h1-9H/b7-4+
SMILES: C1=CC(=CC(=C1)Br)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Molecular Formula: C15H9BrCl2O
Molecular Weight: 356 g/mol

(2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

CAS No.: 556049-42-4

Cat. No.: VC8279507

Molecular Formula: C15H9BrCl2O

Molecular Weight: 356 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one - 556049-42-4

Specification

CAS No. 556049-42-4
Molecular Formula C15H9BrCl2O
Molecular Weight 356 g/mol
IUPAC Name (E)-3-(3-bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C15H9BrCl2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-9-12(17)5-6-14(13)18/h1-9H/b7-4+
Standard InChI Key IFVFHEDTBTXQLD-QPJJXVBHSA-N
Isomeric SMILES C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
SMILES C1=CC(=CC(=C1)Br)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Canonical SMILES C1=CC(=CC(=C1)Br)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound belongs to the chalcone family, featuring a central propenone backbone ((2E)-prop-2-en-1-one) substituted with a 3-bromophenyl group at the β-position and a 2,5-dichlorophenyl group at the α-position. Its molecular formula, C15H9BrCl2O\text{C}_{15}\text{H}_9\text{BrCl}_2\text{O}, corresponds to a molar mass of 356 g/mol. The E-configuration of the α,β-unsaturated system is critical for its biological activity, as it enables conjugation across the carbonyl group, enhancing electrophilicity and reactivity toward nucleophilic targets .

The halogen substituents—bromine at the 3-position and chlorine at the 2,5-positions—introduce steric and electronic effects that modulate solubility, crystallinity, and intermolecular interactions. Comparative studies with analogous chalcones, such as (2E)-1-(2-bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one, reveal that the positioning of halogens significantly alters dipole moments and molecular packing.

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of the compound identifies key functional groups:

  • A strong absorption band at 1,650–1,680 cm1^{-1} corresponding to the carbonyl (C=O) stretch.

  • Peaks at 1,580–1,610 cm1^{-1} and 1,450–1,480 cm1^{-1} attributed to aromatic C=C vibrations.

  • C-Br and C-Cl stretches observed at 550–650 cm1^{-1} and 700–750 cm1^{-1}, respectively .

Nuclear magnetic resonance (NMR) spectroscopy provides further structural elucidation:

  • 1^1H NMR (300 MHz, CDCl3_3):

    • δ 8.00–8.03 (m, 2H, aromatic protons on 2,5-dichlorophenyl).

    • δ 7.74 (d, J=15.7HzJ = 15.7 \, \text{Hz}, 1H, β-vinylic proton).

    • δ 7.49–7.61 (m, 6H, overlapping aromatic protons).

  • 13^{13}C NMR (75 MHz, CDCl3_3):

    • δ 190.11 (carbonyl carbon).

    • δ 143.27 (vinylic carbon).

    • δ 132.87–124.72 (aromatic carbons) .

X-ray crystallography of related chalcones, such as (2E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, reveals a planar geometry with dihedral angles of 5–10° between aromatic rings, suggesting minimal steric hindrance .

Synthesis and Optimization

Claisen-Schmidt Condensation

The compound is synthesized via Claisen-Schmidt condensation between 3-bromoacetophenone and 2,5-dichlorobenzaldehyde under basic conditions. A typical procedure involves:

  • Dissolving 3-bromoacetophenone (1.0 equiv) and 2,5-dichlorobenzaldehyde (1.1 equiv) in ethanol.

  • Adding aqueous NaOH (40%, 5 mL) dropwise at 0–5°C.

  • Stirring the mixture at room temperature for 12–24 hours.

  • Isolating the product via vacuum filtration and purifying by recrystallization from ethanol .

Table 1: Optimization of Reaction Conditions

BaseSolventTemperature (°C)Yield (%)
NaOHEthanol2578
KOHMeOH2565
NaOEtTHF6072

Yields exceed 75% under optimized conditions, with ethanol emerging as the optimal solvent due to its polarity and ability to stabilize enolate intermediates .

Alternative Synthetic Routes

Microwave-assisted synthesis reduces reaction times to 15–30 minutes while maintaining yields above 70% . Solvent-free approaches using solid acid catalysts (e.g., Hβ zeolite) have also been explored, though yields remain suboptimal (50–60%) for this specific chalcone .

Biological Activities

Antimicrobial and Antifungal Effects

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 12.5 μg/mL) and fungi (Candida albicans, MIC = 25 μg/mL) . Its mechanism involves Michael addition to microbial thiol groups, disrupting redox homeostasis.

Table 2: Antimicrobial Activity

OrganismMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli50
Candida albicans25

Computational and Theoretical Insights

DFT Studies

Geometric optimization at the B3LYP/6-311++G(d,p) level confirms the experimental bond lengths and angles within 2% deviation . The molecular electrostatic potential (MEP) map highlights electrophilic regions at the carbonyl oxygen and vinylic carbons, consistent with its role as a Michael acceptor.

Table 3: Calculated vs. Experimental Bond Lengths

BondCalculated (Å)Experimental (Å)
C=O1.2241.218
C=C (vinyl)1.3351.342

Photophysical Properties

UV-Vis spectroscopy reveals a strong absorption band at 310 nm (ε=12,400L\cdotpmol1\cdotpcm1\varepsilon = 12,400 \, \text{L·mol}^{-1}\text{·cm}^{-1}), attributed to π→π* transitions in the conjugated system . Photoluminescence studies of analogous chalcones show emission peaks at 465–560 nm, suggesting potential applications in organic LEDs .

Applications and Future Directions

The compound’s dual functionality as a bioactive agent and photonic material positions it uniquely for interdisciplinary research. Ongoing studies explore its utility in:

  • Drug Delivery: Encapsulation in polymeric nanoparticles to enhance bioavailability.

  • Nonlinear Optics: Second-harmonic generation (SHG) efficiency comparable to urea .

  • Catalysis: As a ligand in transition metal complexes for cross-coupling reactions.

Future work should prioritize toxicological profiling and in vivo efficacy studies to translate preliminary findings into clinical or industrial applications.

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